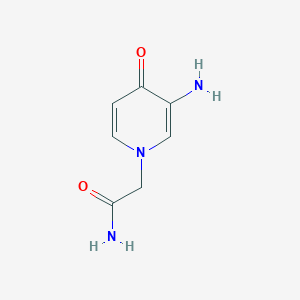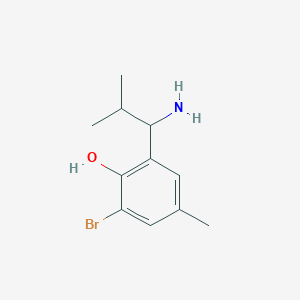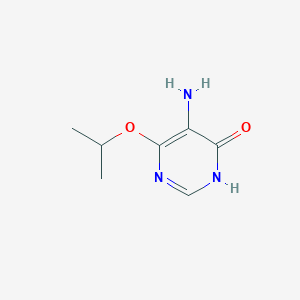
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol: is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and isopropanol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom at the 6-position of 2,4-dichloropyrimidine with isopropanol under basic conditions to form 6-(propan-2-yloxy)pyrimidin-4-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group at the 5-position can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields ketones or aldehydes.
Reduction: Reduction of the amino group yields primary or secondary amines.
Substitution: Substitution reactions yield various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Agriculture: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-6-(propan-2-yloxy)pyrimidin-4-amine
- 5-Amino-6-(propan-2-yloxy)pyrimidin-4-thiol
- 5-Amino-6-(propan-2-yloxy)pyrimidin-4-carboxylic acid
Uniqueness
5-Amino-6-(propan-2-yloxy)pyrimidin-4-ol is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
5-amino-4-propan-2-yloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)12-7-5(8)6(11)9-3-10-7/h3-4H,8H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
ZNFJQEPKHUMSCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=O)NC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
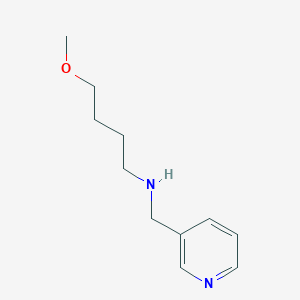
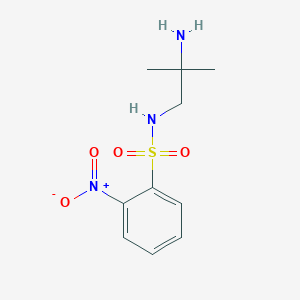

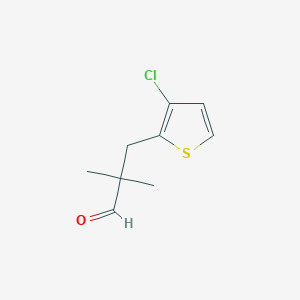


![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)

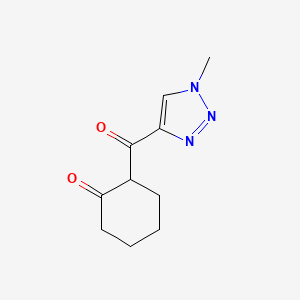
![3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13301536.png)

